-Hydroxy-3-methoxybenzyl alcohol (also known as 3-methoxysalicyl alcohol) finds application as a versatile building block in organic synthesis. Its presence of both an alcohol and a methoxy group allows for various functional group transformations, enabling the creation of complex organic molecules. Studies have utilized 2-hydroxy-3-methoxybenzyl alcohol in the synthesis of:
The potential biological activity of 2-hydroxy-3-methoxybenzyl alcohol itself is also being explored. Research suggests that it might possess:
The unique properties of 2-hydroxy-3-methoxybenzyl alcohol, including its ability to form hydrogen bonds and self-assemble, make it a potential candidate for various material science applications. Research is ongoing to explore its use in:
2-Hydroxy-3-methoxybenzyl alcohol, with the chemical formula C8H10O3, is an aromatic compound characterized by the presence of a hydroxyl group and a methoxy group attached to a benzyl alcohol structure. This compound is notable for its unique structural features, which include a hydroxyl group at the second position and a methoxy group at the third position of the benzene ring. The molecular weight of 2-Hydroxy-3-methoxybenzyl alcohol is approximately 154.17 g/mol . Its InChI string representation is InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 .
The specific mechanism of action of o-Vanillyl alcohol in biological systems remains unclear. However, due to its structural similarity to vanillin, it might interact with taste receptors, potentially contributing to flavor perception []. Additionally, some studies suggest it might have antioxidant and anti-inflammatory properties []. Further research is needed to elucidate its biological effects.
Additionally, it has been noted that this compound can interact with enzymes, such as UDP-glucose: p-hydroxymandelonitrile-O-glucosyltransferase from Sorghum bicolor, which indicates its role in biochemical pathways .
The biological activity of 2-Hydroxy-3-methoxybenzyl alcohol is significant in various contexts. It has been observed to modulate cellular processes by influencing enzyme activity and gene expression. This compound can affect metabolic pathways and cellular signaling, potentially leading to changes in cell function and health .
Moreover, it has shown potential in drug delivery systems, particularly when functionalized onto materials like titanium dioxide for oncology applications .
The synthesis of 2-Hydroxy-3-methoxybenzyl alcohol typically involves the following steps:
2-Hydroxy-3-methoxybenzyl alcohol has several applications across different fields:
Several compounds share structural similarities with 2-Hydroxy-3-methoxybenzyl alcohol. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Methoxybenzyl alcohol | Methoxy group on benzyl structure | Often used in functionalization of materials |
| Vanillyl alcohol | Hydroxyl and methoxy groups | Known for its flavoring properties |
| Guaiacol | Methoxy group on phenolic structure | Used as an antiseptic and flavoring agent |
While similar compounds may share functional groups or structural features, 2-Hydroxy-3-methoxybenzyl alcohol's specific arrangement of hydroxyl and methoxy groups allows it to participate in unique biochemical interactions that are not observed in its analogs. Its ability to modulate enzyme activity and influence cellular processes sets it apart from other related compounds .
Irritant